molecular formula C12H9N3OS B8506729 2-Methyl-6-phenyl-imidazo[2,1-b]-1,3,4-thiadiazole-5-carbaldehyde

2-Methyl-6-phenyl-imidazo[2,1-b]-1,3,4-thiadiazole-5-carbaldehyde

Cat. No. B8506729
M. Wt: 243.29 g/mol
InChI Key: SWHCLUFHBPLMLM-UHFFFAOYSA-N
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Patent
US04444770

Procedure details

60 ml of phosphorus oxychloride were added dropwise to 180 ml of dimethylformamide, whilst cooling. A further 400 ml of dimethylformamide, and 130 g (0.6 mole) of 2-methyl-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole were then added and the mixture was warmed to 100° C. for 2 hours. It was poured onto 3 kg of ice, 410 g of 40% strength sodium hydroxide solution were added and the mixture was heated rapidly to 90° C. After 5 minutes, it was cooled and the product was filtered off. Yield: 132 g (90% of theory) of melting point 152° to 153° C.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[S:11][C:10]2=[N:12][C:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:14][N:9]2[N:8]=1.[OH-].[Na+].CN(C)[CH:25]=[O:26]>>[CH3:6][C:7]1[S:11][C:10]2=[N:12][C:13]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[C:14]([CH:25]=[O:26])[N:9]2[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
CC1=NN2C(S1)=NC(=C2)C2=CC=CC=C2
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated rapidly to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
FILTRATION
Type
FILTRATION
Details
the product was filtered off

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CC1=NN2C(S1)=NC(=C2C=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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